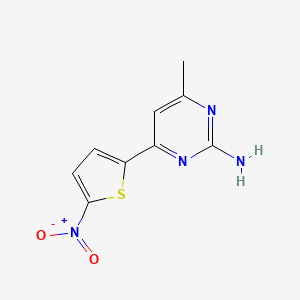
4-Methyl-6-(5-nitrothiophen-2-yl)pyrimidin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-6-(5-nitrothiophen-2-yl)pyrimidin-2-amine is a heterocyclic compound that belongs to the class of pyrimidines Pyrimidines are nitrogen-containing heterocycles that are widely found in nature and are integral components of nucleic acids
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-6-(5-nitrothiophen-2-yl)pyrimidin-2-amine typically involves multiple steps, starting from acyclic starting materials. One common method involves the following steps :
Ring Closure: The initial step involves the formation of the pyrimidine ring through a cyclization reaction.
Aromatization: This step involves the conversion of the intermediate to an aromatic compound.
S-Methylation:
Oxidation: The oxidation of the intermediate to form methylsulfonyl compounds.
Formation of Guanidines: The final step involves the reaction with suitable amines to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. These methods often include the use of automated reactors and continuous flow systems to ensure high yield and purity.
化学反应分析
Types of Reactions
4-Methyl-6-(5-nitrothiophen-2-yl)pyrimidin-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are commonly used.
Substitution: Nucleophiles such as amines and thiols are often used in substitution reactions.
Major Products
The major products formed from these reactions include sulfonyl derivatives, amino derivatives, and various substituted pyrimidines.
科学研究应用
4-Methyl-6-(5-nitrothiophen-2-yl)pyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential antitrypanosomal and antiplasmodial activities. It has shown promising results in vitro against Trypanosoma brucei rhodesiense and Plasmodium falciparum.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for more complex materials.
Biological Research: It is used in studies related to enzyme inhibition and as a probe for understanding biological pathways.
作用机制
The mechanism of action of 4-Methyl-6-(5-nitrothiophen-2-yl)pyrimidin-2-amine involves its interaction with specific molecular targets. In the case of its antitrypanosomal activity, the compound is believed to inhibit key enzymes involved in the parasite’s metabolic pathways . The nitro group plays a crucial role in its bioactivity, potentially through redox cycling and the generation of reactive oxygen species.
相似化合物的比较
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: This compound shares a similar pyrimidine core and is studied for its CDK2 inhibitory activity.
Pyrido[2,3-d]pyrimidine: Another related compound with applications in antiviral and anticancer research.
Uniqueness
4-Methyl-6-(5-nitrothiophen-2-yl)pyrimidin-2-amine is unique due to the presence of the nitrothiophene moiety, which imparts distinct electronic properties and enhances its biological activity. This structural feature differentiates it from other pyrimidine derivatives and contributes to its specific applications in medicinal and materials chemistry.
生物活性
4-Methyl-6-(5-nitrothiophen-2-yl)pyrimidin-2-amine is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the existing literature on its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
The molecular formula for this compound is C10H10N4O2S. Its molecular weight is approximately 246.28 g/mol. The presence of both methyl and nitro groups in its structure suggests potential for diverse biological interactions.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antibacterial and antifungal properties. For instance, studies on pyrimidine derivatives have shown that modifications at specific positions can enhance their antimicrobial efficacy against various pathogens.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | MIC (mg/mL) | Target Organisms |
|---|---|---|
| This compound | TBD | TBD |
| Compound A (similar structure) | 0.0048 | E. coli, B. mycoides |
| Compound B (similar structure) | 0.0195 | S. aureus |
Note: MIC values indicate the minimum inhibitory concentration required to inhibit the growth of the microorganisms.
The biological activity of this compound may be attributed to its ability to inhibit key enzymes involved in microbial metabolism or disrupt cellular processes in cancer cells. For example, some studies have highlighted the role of pyrimidine derivatives in inhibiting DNA synthesis or interfering with protein synthesis pathways.
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial effects of various pyrimidine derivatives, including those with nitro and thiophene substitutions. The results indicated that compounds with electron-withdrawing groups like nitro significantly enhanced antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
- Antifungal Properties : Another investigation focused on the antifungal activity of related compounds, revealing that certain structural modifications could lead to improved efficacy against fungal strains such as Candida albicans . The study suggested that the presence of a thiophene ring contributed to increased permeability across fungal cell membranes, enhancing the compound's bioactivity.
- Cancer Cell Inhibition : Research has also explored the anticancer potential of similar pyrimidine compounds, where it was found that they could induce apoptosis in various cancer cell lines by activating specific signaling pathways . The incorporation of a nitro group was found to play a crucial role in modulating these pathways.
Structure–Activity Relationship (SAR)
The SAR analysis indicates that:
- Nitro Substitution : Enhances antimicrobial activity.
- Methyl Group Positioning : Affects solubility and bioavailability.
Further studies are needed to fully elucidate these relationships and optimize compound design for enhanced therapeutic efficacy.
属性
CAS 编号 |
913322-63-1 |
|---|---|
分子式 |
C9H8N4O2S |
分子量 |
236.25 g/mol |
IUPAC 名称 |
4-methyl-6-(5-nitrothiophen-2-yl)pyrimidin-2-amine |
InChI |
InChI=1S/C9H8N4O2S/c1-5-4-6(12-9(10)11-5)7-2-3-8(16-7)13(14)15/h2-4H,1H3,(H2,10,11,12) |
InChI 键 |
IUYDSHULUSFREJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC(=N1)N)C2=CC=C(S2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















